1,3,4-Oxadiazole, 2,5-(o-hydroxyphenyl)-
Description
Significance of Heterocyclic Aromatic Systems in Medicinal Chemistry
Heterocyclic aromatic compounds form the backbone of approximately 85% of clinically approved pharmaceuticals due to their ability to mimic endogenous biomolecules and participate in diverse molecular interactions. These systems, which include nitrogen-, oxygen-, or sulfur-containing rings, exhibit delocalized π-electron systems that stabilize binding to biological targets while allowing tunable electronic and steric properties. For instance, the five-membered 1,3,4-oxadiazole ring demonstrates exceptional metabolic stability compared to non-aromatic analogs, as its planar structure resists enzymatic degradation. The incorporation of heteroatoms also enables hydrogen bonding and dipole-dipole interactions, critical for achieving high target affinity. Pyridine, imidazole, and oxadiazole derivatives exemplify how minor structural modifications can drastically alter pharmacological profiles—a principle leveraged in the design of antiviral and anticancer agents.
Historical Evolution of 1,3,4-Oxadiazole-Based Pharmacophores
The medicinal application of 1,3,4-oxadiazoles dates to the mid-20th century, with early derivatives like fenadiazole (an anxiolytic) demonstrating the scaffold’s potential for central nervous system modulation. The 1980s marked a turning point with the discovery that 1,3,4-oxadiazole could serve as a bioisostere for ester or amide groups, improving metabolic stability in β-lactam antibiotics. By the 2000s, advanced synthetic methodologies such as Huisgen cycloaddition and C–H activation enabled the efficient production of substituted variants, culminating in FDA-approved drugs like raltegravir (an HIV integrase inhibitor). Modern derivatives exploit the ring’s ability to engage in π-stacking with tyrosine residues in enzymatic active sites, as seen in tyrosine kinase inhibitors under investigation for oncology.
Structural Uniqueness of 2,5-(o-Hydroxyphenyl)-1,3,4-Oxadiazole
The 2,5-(o-hydroxyphenyl)-1,3,4-oxadiazole derivative distinguishes itself through three key structural features:
- Resonance Stabilization : The oxadiazole core delocalizes electrons across the N–O–N linkage, creating a dipole moment that enhances interactions with charged amino acid residues (e.g., arginine, lysine).
- Ortho-Hydroxyl Groups : Positioned at the 2- and 5-positions, these hydroxyl moieties facilitate intramolecular hydrogen bonding, rigidifying the molecule and reducing conformational entropy upon target binding.
- Aromatic Stacking Potential : The planar phenyl rings enable π-π interactions with hydrophobic pockets in proteins, a property exploited in the inhibition of cyclooxygenase-2 (COX-2) and cytochrome P450 enzymes.
Table 1: Comparative Electronic Properties of 1,3,4-Oxadiazole Derivatives
| Compound | Dipole Moment (Debye) | LogP | Hydrogen Bond Donors |
|---|---|---|---|
| 1,3,4-Oxadiazole | 1.8 | 1.2 | 0 |
| 2-Phenyl-1,3,4-oxadiazole | 2.3 | 2.7 | 0 |
| 2,5-(o-Hydroxyphenyl)-1,3,4-oxadiazole | 3.1 | 1.9 | 2 |
Properties
CAS No. |
2491-96-5 |
|---|---|
Molecular Formula |
C14H10N2O3 |
Molecular Weight |
254.24 g/mol |
IUPAC Name |
2-[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]phenol |
InChI |
InChI=1S/C14H10N2O3/c17-11-7-3-1-5-9(11)13-15-16-14(19-13)10-6-2-4-8-12(10)18/h1-8,17-18H |
InChI Key |
SEMAVAGWZWRRKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=CC=C3O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of Hydroxybenzoic Acid Hydrazide
The foundational step involves converting o-hydroxybenzoic acid esters to hydrazides. Methyl o-hydroxybenzoate reacts with hydrazine hydrate in ethanol under reflux, yielding o-hydroxybenzoic acid hydrazide. This intermediate is critical for subsequent condensation:
$$
\text{Methyl o-hydroxybenzoate} + \text{Hydrazine hydrate} \xrightarrow{\text{Ethanol, Reflux}} \text{o-Hydroxybenzoic acid hydrazide}
$$
Condensation with Dicarboxylic Acid Monoester Chlorides
The hydrazide reacts with a monoester chloride derivative of benzene dicarboxylic acid (e.g., monoethyl terephthaloyl chloride) in anhydrous dichloromethane. This forms a dihydrazide precursor, which is isolated via filtration after neutralization:
$$
\text{o-Hydroxybenzoic acid hydrazide} + \text{Monoester chloride} \xrightarrow{\text{DCM, Pyridine}} \text{Dihydrazide intermediate}
$$
Cyclodehydration with Thionyl Chloride
The dihydrazide undergoes cyclization in thionyl chloride (SOCl₂) with catalytic pyridine at 60–80°C. This exothermic reaction forms the 1,3,4-oxadiazole ring, with SOCl₂ acting as both solvent and dehydrating agent:
$$
\text{Dihydrazide} \xrightarrow{\text{SOCl₂, Pyridine, 70°C}} 2,5\text{-(o-Hydroxyphenyl)-1,3,4-oxadiazole}
$$
Key Data:
- Reaction time: 4–6 hours
- Yield: 68–72% (reported in patent EP0497678A1)
- Purity: Confirmed via melting point analysis and NMR
Phosphorus Oxychloride-Mediated Cyclization of Diacylhydrazines
Formation of Diacylhydrazine Precursor
Diacylhydrazines are synthesized by reacting o-hydroxybenzoic hydrazide with o-hydroxybenzoyl chloride in tetrahydrofuran (THF). The reaction proceeds at 0–5°C to minimize side reactions:
$$
\text{o-Hydroxybenzoic hydrazide} + \text{o-Hydroxybenzoyl chloride} \xrightarrow{\text{THF, 0°C}} \text{Diacylhydrazine}
$$
Cyclodehydration with Phosphorus Oxychloride
The diacylhydrazine is treated with phosphorus oxychloride (POCl₃) under reflux for 8–10 hours. POCl₃ facilitates intramolecular dehydration, forming the oxadiazole ring:
$$
\text{Diacylhydrazine} \xrightarrow{\text{POCl₃, Reflux}} 2,5\text{-(o-Hydroxyphenyl)-1,3,4-oxadiazole}
$$
Key Data:
- Reaction time: 8–10 hours
- Yield: 65–70%
- Characterization: IR spectra show loss of N–H stretches (3300 cm⁻¹) and emergence of C=N peaks (1600 cm⁻¹)
Alternative Routes: Bromine-Mediated Oxidative Cyclization
Synthesis of Hydrazone Derivatives
Hydrazones are prepared by condensing o-hydroxybenzoic hydrazide with aromatic aldehydes (e.g., o-hydroxybenzaldehyde) in acetic acid. The hydrazone intermediate is isolated via recrystallization:
$$
\text{o-Hydroxybenzoic hydrazide} + \text{o-Hydroxybenzaldehyde} \xrightarrow{\text{Acetic Acid}} \text{Hydrazone derivative}
$$
Oxidative Cyclization with Bromine
The hydrazone is treated with bromine in acetic acid and sodium acetate at 50°C. Bromine acts as an oxidizing agent, promoting cyclization to the oxadiazole:
$$
\text{Hydrazone} \xrightarrow{\text{Br₂, AcOH, NaOAc}} 2,5\text{-(o-Hydroxyphenyl)-1,3,4-oxadiazole}
$$
Key Data:
- Reaction time: 3–4 hours
- Yield: 60–65%
- Side products: Minimal brominated byproducts due to controlled stoichiometry
Comparative Analysis of Synthetic Methods
Efficiency and Scalability
Spectroscopic Validation
- ¹H NMR : Aromatic protons appear as doublets (δ 7.2–7.8 ppm), with hydroxyl protons at δ 9.8–10.2 ppm.
- ¹³C NMR : Oxadiazole ring carbons resonate at δ 160–165 ppm, confirming ring formation.
Challenges and Optimization Strategies
Side Reactions
Chemical Reactions Analysis
Types of Reactions
Phenol, 2,2’-(1,3,4-oxadiazole-2,5-diyl)bis- undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones under specific conditions.
Reduction: The oxadiazole ring can be reduced to form different derivatives.
Substitution: The phenol groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve Lewis acids like aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions include quinones, reduced oxadiazole derivatives, and various substituted phenol compounds .
Scientific Research Applications
Phenol, 2,2’-(1,3,4-oxadiazole-2,5-diyl)bis- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antioxidant and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of Phenol, 2,2’-(1,3,4-oxadiazole-2,5-diyl)bis- involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress in biological systems.
Enzyme Inhibition: It may inhibit specific enzymes involved in disease pathways, contributing to its therapeutic effects.
Cellular Pathways: The compound can modulate signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Phenol, 2,2’-(1,3,4-oxadiazole-2,5-diyl)bis- can be compared with other similar compounds, such as:
- 2,5-Bis(2-hydroxyphenyl)-1,3,4-oxadiazole
- 2,5-Di(o-hydroxyphenyl)-1,3,4-oxadiazole
- 2,2’-(1,3,4-Oxadiazole-2,5-diyl)diphenol
These compounds share the oxadiazole ring structure but differ in the substitution patterns on the phenol groups. The unique arrangement of functional groups in Phenol, 2,2’-(1,3,4-oxadiazole-2,5-diyl)bis- contributes to its distinct chemical and biological properties .
Biological Activity
1,3,4-Oxadiazoles are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. The specific compound 1,3,4-Oxadiazole, 2,5-(o-hydroxyphenyl)- exhibits a range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activities associated with this compound, supported by recent research findings and case studies.
Chemical Structure and Properties
1,3,4-Oxadiazole, 2,5-(o-hydroxyphenyl)- is characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. The presence of the o-hydroxyphenyl group significantly influences its biological activity by enhancing solubility and interaction with biological targets.
1. Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial potential of 1,3,4-oxadiazole derivatives. For instance:
- A study highlighted that compounds with the oxadiazole ring exhibited strong antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) as low as 1.56 µg/mL for specific derivatives .
- Another research indicated that oxadiazole derivatives showed promising antifungal activity against various pathogens, suggesting their potential as broad-spectrum antimicrobial agents .
2. Anticancer Activity
The anticancer properties of 1,3,4-oxadiazoles have been extensively studied:
- Research indicates that these compounds can inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDACs), leading to apoptosis in cancer cells .
- In vitro studies demonstrated that certain oxadiazole derivatives exhibited significant cytotoxicity against various cancer cell lines (e.g., HepG2 and PANC-1) with IC50 values comparable to established chemotherapeutics .
3. Anti-inflammatory and Analgesic Effects
The anti-inflammatory properties of 1,3,4-oxadiazoles have also been documented:
- Studies have shown that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to their analgesic effects .
Structure-Activity Relationship (SAR)
The biological activity of 1,3,4-oxadiazoles is heavily influenced by their structural modifications. Key insights from SAR studies include:
- Substituents at the 2 and 5 positions of the oxadiazole ring can significantly enhance biological activity.
- The presence of electron-withdrawing or electron-donating groups on the phenyl ring affects the compound's interaction with biological targets .
Case Studies
Several notable case studies illustrate the efficacy of 1,3,4-oxadiazole derivatives:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2,5-(o-hydroxyphenyl)-1,3,4-oxadiazole derivatives?
- Methodological Answer : Two common approaches include:
- Cyclization of hydrazides : Refluxing equimolar hydrazides (e.g., 2-hydroxybenzohydrazide) with aromatic acids or cinnamic acid derivatives in phosphorus oxychloride (POCl₃) at 100°C for 2–3 hours, followed by purification via column chromatography (EtOAc/hexane) .
- Hydrazide-thiocarbamate cyclization : Reacting 2-hydroxybenzohydrazide with carbon disulfide (CS₂) in the presence of KOH under reflux, followed by acidification to isolate the product .
- Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to avoid side products like uncyclized intermediates.
Q. How is the structural confirmation of 2,5-(o-hydroxyphenyl)-1,3,4-oxadiazole achieved experimentally?
- Methodological Answer : Use a combination of:
- ¹H-NMR : Characteristic aromatic proton shifts (e.g., δ 7.44–8.05 ppm for Ar-H) and hydroxyl group signals (broad singlet near δ 9–10 ppm) .
- X-ray crystallography : Resolve crystal packing and dihedral angles between the oxadiazole core and substituents (e.g., 4-methoxyphenyl derivatives show planar geometry) .
- IR spectroscopy : Identify C=N stretching (~1600 cm⁻¹) and O–H bending (~3400 cm⁻¹) .
Q. What pharmacological activities are associated with 2,5-(o-hydroxyphenyl)-1,3,4-oxadiazole derivatives?
- Methodological Answer : Screen derivatives using:
- Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Anti-inflammatory models : COX-2 inhibition assays or carrageenan-induced rat paw edema studies .
Advanced Research Questions
Q. How can computational methods guide the design of 2,5-(o-hydroxyphenyl)-1,3,4-oxadiazole derivatives with improved bioactivity?
- Methodological Answer :
- Molecular docking : Use AutoDock or Schrödinger to predict binding affinities to target proteins (e.g., bacterial tmRNA or human COX-2) .
- ADME prediction : Employ tools like SwissADME to optimize logP (<5), topological polar surface area (TPSA >60 Ų), and metabolic stability .
- QSAR modeling : Correlate substituent electronic effects (Hammett σ values) with bioactivity trends .
Q. What strategies resolve contradictions in reported biological activities of 1,3,4-oxadiazole derivatives?
- Methodological Answer :
- Standardize assay protocols : Use identical bacterial strains (e.g., ATCC controls) and solvent systems (DMSO concentration ≤1%) to minimize variability .
- Validate purity : Confirm compound integrity via HPLC (>95% purity) and elemental analysis .
- Mechanistic studies : Perform transcriptomics/proteomics to identify off-target effects (e.g., redox modulation vs. direct enzyme inhibition) .
Q. How does the o-hydroxyphenyl substituent influence the physicochemical and biological properties of 1,3,4-oxadiazoles?
- Methodological Answer :
- Hydrogen-bonding capacity : The hydroxyl group enhances solubility in polar solvents (e.g., ethanol/water mixtures) and facilitates interactions with biological targets (e.g., enzyme active sites) .
- Structure-activity relationship (SAR) : Methyl or methoxy groups at the para-position of the phenyl ring improve lipophilicity and membrane permeability, while nitro groups enhance electron-withdrawing effects .
Q. What methodologies optimize the synthetic yield of 2,5-disubstituted-1,3,4-oxadiazoles?
- Methodological Answer :
- Catalyst screening : Compare POCl₃, H₂SO₄, or P₂O₅/H₃PO₄ for cyclization efficiency; POCl₃ typically achieves >80% yield .
- Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 30 minutes at 150°C) while maintaining yield .
- Workup optimization : Precipitate products in ice-cold water to minimize byproduct contamination .
Q. How are 1,3,4-oxadiazoles characterized for applications in energetic materials?
- Methodological Answer :
- Thermal stability : Perform differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to assess decomposition temperatures (>250°C for nitro-substituted derivatives) .
- Detonation velocity : Calculate using Kamlet-Jacobs equations based on crystal density (X-ray data) and enthalpy of formation .
- Comparative studies : Benchmark against furazan (1,2,5-oxadiazole) derivatives, which exhibit higher density but lower thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
